(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Beschreibung
The compound "(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to a class of fused heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural features include:
- Position 2 substitution: A 4-methylphenyl group, contributing steric bulk and moderate electron-donating effects via the methyl substituent.
This scaffold is associated with diverse biological activities, particularly anticancer properties, as demonstrated in structurally related analogs . The E-configuration of the benzylidene group ensures planar geometry, critical for intermolecular interactions in biological systems.
Eigenschaften
CAS-Nummer |
606955-25-3 |
|---|---|
Molekularformel |
C18H12FN3OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(5E)-5-[(3-fluorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12FN3OS/c1-11-5-7-13(8-6-11)16-20-18-22(21-16)17(23)15(24-18)10-12-3-2-4-14(19)9-12/h2-10H,1H3/b15-10+ |
InChI-Schlüssel |
NBBHKCSTGYSDRQ-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Synthesis of 5-Ethoxymethylidene Intermediate
The precursor 2-(4-methylphenyl)thiazolo-triazolone is reacted with triethyl orthoformate in acetic anhydride to form 5-ethoxymethylidene-thiazolo-triazolone . This intermediate serves as a versatile scaffold for further functionalization.
Step 2: Aminolysis or Aldehyde Condensation
The ethoxymethylidene group undergoes nucleophilic substitution with 3-fluorobenzaldehyde in ethanol under basic conditions (e.g., pyridine). This step introduces the benzylidene moiety while retaining the E-configuration.
Step 3: Acid-Catalyzed Cyclization
Cyclization with chloroacetic acid in refluxing toluene completes the synthesis, yielding the target compound in 60–70% overall yield.
Industrial-Scale Production Considerations
For bulk synthesis, batch reactors with automated temperature and pressure controls are utilized. Key industrial adaptations include:
-
Continuous stirring : Ensures homogeneous mixing of reactants.
-
In-line pH monitoring : Maintains optimal acidity (pH 4–5) for cyclocondensation.
-
Solvent recovery systems : Acetic acid and toluene are distilled and reused to reduce costs.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL–2 L | 500–1000 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield | 65–78% | 70–75% (optimized) |
| Purity | >95% (HPLC) | >98% (HPLC) |
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
-
NMR Spectroscopy :
-
HPLC Analysis :
Challenges and Optimization Strategies
Byproduct Formation
Side products like Z-isomer or dimerized species may form if reaction conditions deviate. Mitigation strategies include:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzyliden-Einheit, was zur Bildung entsprechender Aldehyde oder Säuren führt.
Reduktion: Reduktionsreaktionen können auf die Doppelbindung in der Benzyliden-Gruppe abzielen, diese in eine Einfachbindung umwandeln und das entsprechende Alkan bilden.
Substitution: Das Fluoratom am Benzylidenring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).
Nukleophile zur Substitution: Natriummethoxid (NaOMe), Kalium-tert-butoxid (KOtBu).
Hauptprodukte
Oxidation: Bildung von 3-Fluorbenzoesäure oder 3-Fluorbenzaldehyd.
Reduktion: Bildung von 3-Fluorbenzylderivaten.
Substitution: Bildung verschiedener substituierter Benzyliden-Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der genaue Wirkmechanismus von (5E)-5-(3-Fluorbenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on variiert je nach Anwendung:
Antimikrobielle Aktivität: Wahrscheinlich beinhaltet sie die Hemmung wichtiger bakterieller Enzyme oder die Störung der Integrität der Zellmembran.
Krebshemmende Aktivität: Kann die Induktion von Apoptose (programmierter Zelltod) in Krebszellen durch die Aktivierung spezifischer Signalwege beinhalten.
Entzündungshemmende Aktivität: Potenziell beinhaltet sie die Hemmung proinflammatorischer Zytokine und Enzyme wie Cyclooxygenase (COX).
Wirkmechanismus
The exact mechanism of action of (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one varies depending on its application:
Antimicrobial Activity: Likely involves the inhibition of key bacterial enzymes or disruption of cell membrane integrity.
Anticancer Activity: May involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Activity: Potentially involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents at positions 2 and 5:
*Calculated based on molecular formula C₁₉H₁₃FN₃OS.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorobenzylidene group in the target compound enhances electronegativity compared to analogs with dimethylamino (electron-donating, ) or ethoxy (moderately donating, ) substituents. This may improve binding affinity to target proteins via dipole interactions.
- Lipophilicity : Alkyl chains (e.g., propoxy in ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Biologische Aktivität
The compound (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of organic molecules that integrate thiazole and triazole frameworks. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thiazole ring fused with a triazole moiety.
- Aromatic groups including a 3-fluorobenzylidene and a 4-methylphenyl substituent.
The presence of fluorine and methyl groups is expected to enhance the solubility and bioactivity of the compound compared to other similar structures.
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit significant biological activities. The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have investigated the biological activities of structurally related compounds. Notably:
- Fluorinated Benzothiazoles : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative activity without a biphasic dose-response effect, making them promising candidates for further development as chemotherapeutic agents .
- Thiazole Derivatives : Research into thiazole derivatives has shown that they can effectively inhibit cell growth in various cancer types. The incorporation of fluorine or methyl groups has been linked to enhanced bioactivity .
- Triazole Compounds : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the chemical structure significantly impacted their efficacy .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other known compounds within the same class:
Q & A
Q. What are the optimized synthetic routes for (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)thiazolo-triazolone, and how do reaction conditions influence yield?
The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the thiazolo-triazole core using thiourea derivatives and α-haloketones under reflux conditions in ethanol or DMF .
- Benzylidene incorporation : Schiff base formation via condensation of the triazole intermediate with 3-fluorobenzaldehyde. Catalysts like acetic acid or molecular sieves improve yields (70–85%) .
- Critical parameters : Temperature (80–100°C), solvent polarity (DMF > ethanol), and reaction time (6–12 hrs) significantly affect selectivity and purity .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core formation | Thiourea, α-bromoketone, ethanol, reflux | 60–75% | Byproduct formation from competing ring closures |
| Benzylidene addition | 3-fluorobenzaldehyde, acetic acid, 80°C | 70–85% | Stereoselectivity (E/Z isomer separation) |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and fluorinated benzylidene carbons (δ 160–165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calc. 395.08 g/mol) and isotopic patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR analysis of thiazolo-triazoles highlights:
- Fluorine substitution : The 3-fluorobenzylidene group enhances lipophilicity (logP ~3.2) and target binding via halogen bonds .
- 4-Methylphenyl group : Improves metabolic stability by reducing CYP450 oxidation .
| Analog | Substituent Modifications | Bioactivity (IC50) | Key Finding |
|---|---|---|---|
| Parent compound | 3-F, 4-MePh | 12.3 µM (anticancer) | Baseline activity |
| Analog A | 3-Cl, 4-MePh | 8.7 µM | Increased potency but higher toxicity |
| Analog B | 2-F, 4-EtPh | 25.6 µM | Reduced activity due to steric hindrance |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC50 values (e.g., 10–25 µM for anticancer activity) may arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays) .
- Cellular context : Activity differences in HeLa vs. MCF-7 cells due to target receptor expression levels .
- Solution : Perform dose-response curves in triplicate, normalize to positive controls (e.g., doxorubicin), and validate with orthogonal assays (e.g., apoptosis markers) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : 2D descriptors (e.g., topological polar surface area) correlate with antibacterial activity (R² = 0.82) .
Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?
- Kinase inhibition profiling : Screen against a 50-kinase panel at 10 µM; prioritize targets with >70% inhibition (e.g., Aurora A) .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- SPR analysis : Measure binding kinetics (ka/kd) to purified targets (e.g., Bcl-2; KD = 0.45 µM) .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24 hrs; HPLC monitoring shows 85% integrity at pH 7.4 vs. 40% at pH 2.0 .
- Metabolic stability : Microsomal assays (human liver microsomes) reveal t1/2 = 45 mins; suggest prodrug derivatization for improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
